molecular formula C13H9ClF3NO2 B1429896 (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol CAS No. 1160430-73-8

(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol

Cat. No. B1429896
M. Wt: 303.66 g/mol
InChI Key: RHHDFUAKRUVQSO-UHFFFAOYSA-N
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Description

The compound “(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol” is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

The synthesis of similar compounds often involves palladium-catalyzed coupling reactions2. However, the specific synthesis process for this compound is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of this compound is not readily available in the literature. However, similar compounds often contain a trifluoromethyl group and a pyridinyl group3.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not readily available in the literature. However, similar compounds often undergo various chemical reactions, including palladium-catalyzed coupling reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not readily available in the literature. However, similar compounds often have unique properties due to the presence of a trifluoromethyl group1.


Scientific Research Applications

  • Chemical Structure and Properties:

    • Swamy et al. (2013) investigated isomorphous structures related to the compound, highlighting the chlorine-methyl exchange rule and the complexities in structure due to extensive disorder. This research provides insights into the structural aspects of similar compounds (Swamy et al., 2013).
  • Synthesis Techniques:

    • Ravula et al. (2016) described the microwave-assisted synthesis of novel pyrazoline derivatives, showcasing advanced techniques for synthesizing compounds with similar structural features. This study underscores the efficiency and environmental friendliness of such methods (Ravula et al., 2016).
  • Antimicrobial Activity:

    • Kumar et al. (2012) synthesized a series of compounds, including those with a structure similar to the compound , demonstrating good antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents (Kumar et al., 2012).
  • Molecular Docking and Antimicrobial Studies:

    • Sivakumar et al. (2021) conducted a comprehensive study including molecular docking and antimicrobial activity of a compound structurally related to (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol. This research offers valuable insights into the compound's potential for drug development (Sivakumar et al., 2021).
  • Catalytic Applications:

    • Ishihara et al. (2008) explored the use of zwitterionic salts, including derivatives of similar structures, as organocatalysts for transesterification. This demonstrates the potential catalytic applications of such compounds (Ishihara et al., 2008).
  • Biocatalysis and Biotransformation:

    • Chen et al. (2021) and Ni et al. (2012) focused on the synthesis of enantiomerically pure forms of similar compounds using biocatalysis, highlighting the potential for producing chiral intermediates in an environmentally friendly manner (Chen et al., 2021), (Ni et al., 2012).
  • Polymorphism and Crystal Structure:

    • Rodríguez-Mora et al. (2013) and Lakshminarayana et al. (2009) analyzed the crystal structure of similar compounds, contributing to a better understanding of their polymorphic nature and molecular arrangement (Rodríguez-Mora et al., 2013), (Lakshminarayana et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound are not readily available in the literature. However, similar compounds can be harmful in contact with skin, may cause respiratory irritation, and can be harmful if inhaled5.


Future Directions

The future directions for the study and application of this compound are not readily available in the literature. However, similar compounds are expected to have many novel applications in the future4.


Please note that this information is based on the limited data available and may not be entirely accurate for the specific compound you mentioned. For more detailed and accurate information, please refer to the original sources or consult a chemistry professional.


properties

IUPAC Name

[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO2/c14-11-5-9(13(15,16)17)6-18-12(11)20-10-3-1-8(7-19)2-4-10/h1-6,19H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHDFUAKRUVQSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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